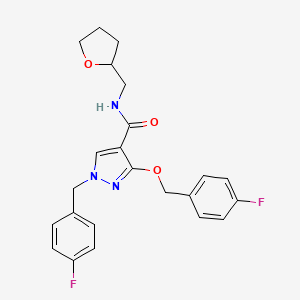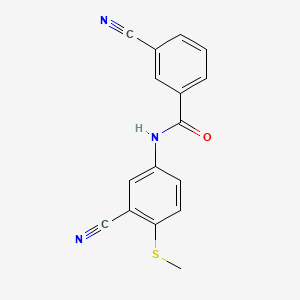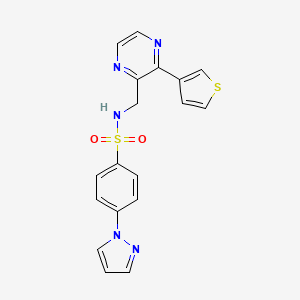![molecular formula C27H21FN2O3S B2649939 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole CAS No. 477709-68-5](/img/structure/B2649939.png)
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as X-ray powder diffraction . The structure solutions are usually obtained by simulated annealing, and the final structures are achieved by Rietveld refinement .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, organoboron compounds, which might be involved in the synthesis of this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Green Synthesis Methods
Researchers have developed efficient and environmentally friendly methods to synthesize pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. These methods rely on the ultraviolet light excitation of specific reactants, leading to active intermediates that react with naphthoquinone to form complex compounds. This process highlights a significant advancement in green chemistry by facilitating reactions with high energy and low barriers, ultimately leading to efficient reaction outcomes. The study not only elucidates the experimental mechanism in detail but also aids in the future design of related photoinduced reactions with the help of theoretical calculations (He et al., 2021).
Chemical Synthesis and Transformation
Alkaline cleavage of some (1-phenylsulfonyl-2-pyrazolin-5-yl)-methyl ketones and related compounds has been studied, revealing a pathway to various heterocyclic products such as pyridines and pyrazoles. The formation of these products involves novel chemical rearrangements, showcasing the versatility of these compounds in synthesizing diverse chemical structures. This research provides insight into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Lempert-Sre´ter & Lempert, 1975).
Anticancer Activity
A study on the design, synthesis, and discovery of 1-(2-(6-Chloro-3-methylsulfonyl)-naphthyl)-1H-pyrazole-5-carboxylamides showcased their potential as highly potent factor Xa inhibitors. These compounds, derived from modifications to the biphenyl 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides, demonstrated synergistically enhanced binding interactions in the factor Xa S1 site. This research contributes to the development of novel therapeutic agents targeting blood coagulation processes, with implications for treating diseases related to coagulation disorders (Jia et al., 2009).
Antibacterial Agents
The synthesis and antibacterial activity of pyridonecarboxylic acids, specifically targeting a variety of bacteria through structural modifications of the compounds, have been explored. This study indicates the potential of these compounds to serve as bases for developing new antibacterial agents, addressing the increasing need for effective treatments against resistant bacterial strains (Egawa et al., 1984).
Propiedades
IUPAC Name |
3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-naphthalen-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O3S/c1-19(33-22-14-15-23(25(28)18-22)20-8-3-2-4-9-20)26-16-17-30(29-26)34(31,32)27-13-7-11-21-10-5-6-12-24(21)27/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEXHLXKGMPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)

![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)

![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)

![6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
![N-(2,4-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2649878.png)
